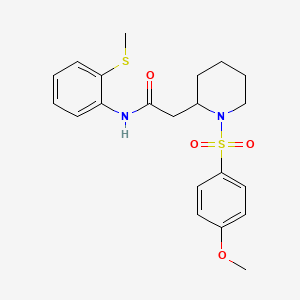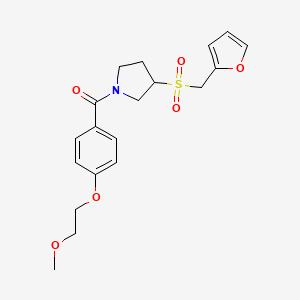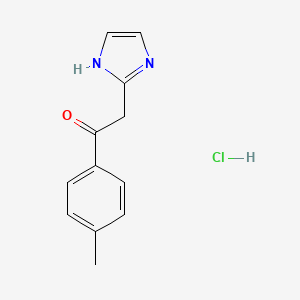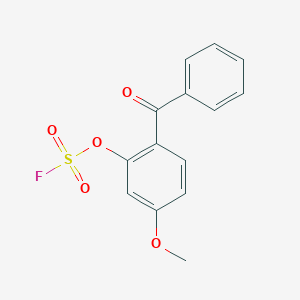![molecular formula C30H26ClN3O2S2 B2412706 4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1217109-26-6](/img/structure/B2412706.png)
4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a benzothiazole ring, a tetrahydrothienopyridine ring, and an amide linkage .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and the electronic properties of the rings. For example, the benzothiazole ring is a heterocyclic aromatic ring, which could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the amide linkage could participate in hydrogen bonding .
Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives have garnered attention for their anti-tubercular potential. Recent synthetic developments have led to the discovery of novel benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis . These compounds demonstrate promising in vitro and in vivo activity. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing better inhibition potency. The synthesis of benzothiazole derivatives involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Additionally, structure-activity relationships and molecular docking studies have been explored to identify potent inhibitors with enhanced anti-tubercular activity.
Anticancer Potential
While specific studies on the compound are limited, benzothiazole derivatives have shown promise in cancer research. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been investigated for their cytotoxic effects. These compounds induce S-phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and disrupt mitochondrial function, ultimately leading to cell apoptosis . Although direct evidence for the compound you specified is scarce, its structural similarity to other benzothiazole derivatives suggests potential anticancer activity.
Antimicrobial Properties
Imidazole-containing compounds, including benzothiazole derivatives, have demonstrated antimicrobial potential. Among different derivatives, certain N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides exhibited good antimicrobial activity . While further investigation is needed for the specific compound , exploring its effects against bacterial and fungal pathogens could be valuable.
Protein-Ligand Interaction Studies
Benzothiazole derivatives have been studied for their interactions with target proteins. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized and characterized. These compounds could serve as potential ligands for specific protein targets . Investigating the binding affinity and mechanism of action of your compound against relevant proteins may provide insights into its therapeutic potential.
Orientations Futures
Given the structural complexity of this compound and its potential for biological activity, it could be a promising candidate for further study in medicinal chemistry . Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity.
Propriétés
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2S2.ClH/c1-19(34)21-11-13-22(14-12-21)28(35)32-30-27(29-31-24-9-5-6-10-25(24)36-29)23-15-16-33(18-26(23)37-30)17-20-7-3-2-4-8-20;/h2-14H,15-18H2,1H3,(H,32,35);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFPQSBPLDNRRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)
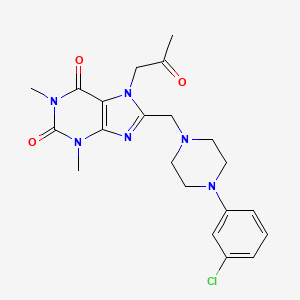
![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)
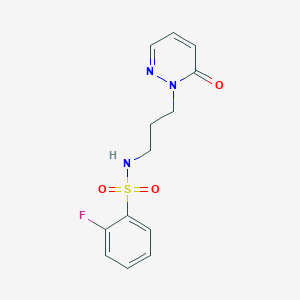
![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
